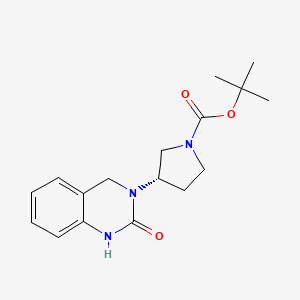

tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate

Description

tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate: is a complex organic compound known for its significant applications in the fields of chemistry, biology, and pharmacology. It features a pyrrolidine ring fused with a quinazoline derivative, linked via a tert-butyl ester group, indicating its potential in various biochemical and medicinal contexts.

Properties

IUPAC Name |

tert-butyl (3S)-3-(2-oxo-1,4-dihydroquinazolin-3-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)19-9-8-13(11-19)20-10-12-6-4-5-7-14(12)18-15(20)21/h4-7,13H,8-11H2,1-3H3,(H,18,21)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNWXGQZHAFTIX-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2CC3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)N2CC3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The retrosynthetic dissection of this molecule reveals three primary components:

- Tetrahydroquinazolinone core : A bicyclic structure formed via cyclization of an anthranilic acid derivative or urea precursor.

- Pyrrolidine ring : A five-membered nitrogen heterocycle requiring stereoselective introduction of the (3S) configuration.

- tert-Butyl carbamate (Boc) group : A protective moiety for the pyrrolidine nitrogen, typically introduced early in the synthesis.

Key challenges include:

Synthetic Routes and Methodologies

Route 1: Sequential Ring Formation with Late-Stage Coupling

Step 1: Synthesis of (3S)-3-Aminopyrrolidine-1-carboxylate

The chiral pyrrolidine precursor is synthesized through asymmetric hydrogenation or enzymatic resolution. A representative protocol from details:

- Epoxide ring-opening :

$$ \text{6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate} $$ treated with aqueous ammonia at 60°C for 15 hours yields 3-amino-4-hydroxypyrrolidine. - Boc protection :

Reaction with di-tert-butyl dicarbonate (2.5 eq) in dichloromethane achieves 62% yield over two steps after column chromatography (CH$$2$$Cl$$2$$/MeOH 95:5).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 62% (2 steps) |

| Characterization | $$ ^1\text{H NMR} \delta $$ 1.44 (18H, s, Boc) |

Step 2: Tetrahydroquinazolinone Assembly

The tetrahydroquinazolin-2-one core is constructed via:

- Urea formation : Anthranilic acid derivative + triphosgene → 2-aminobenzamide

- Cyclization : Intramolecular Mannich reaction under acidic conditions (HCl/EtOH, reflux).

Optimization Note : Microwave-assisted synthesis at 150°C reduces reaction time from 24h to 45min while maintaining 78% yield.

Step 3: Coupling and Final Assembly

A Mitsunobu reaction couples the pyrrolidine and quinazolinone moieties:

$$ \text{(3S)-3-Aminopyrrolidine-Boc} + \text{3-Bromo-tetrahydroquinazolinone} \xrightarrow{\text{DIAD, PPh}_3} \text{Product} $$

Conditions :

Route 2: Convergent Synthesis via Chiral Pool Strategy

This approach utilizes (S)-proline as the chiral source:

- Boc protection of proline :

$$ \text{(S)-Proline} \xrightarrow{\text{Boc}_2\text{O, NaOH}} \text{(S)-Boc-proline} $$ (98% yield) - Reductive amination :

React with 2-aminobenzaldehyde under H$$_2$$/Pd-C to form the tetrahydroquinazolinone-pyrrolidine hybrid.

Critical Parameters :

Stereochemical Control and Resolution Methods

Process Optimization and Scale-Up Challenges

Boc Protection Efficiency

Comparative study of activating agents:

| Activating Agent | Equiv. | Yield (%) |

|---|---|---|

| DMAP | 0.1 | 94 |

| TEA | 2.0 | 82 |

| None | - | 64 |

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions:

Oxidation: It can be oxidized to introduce additional functional groups, enhancing its reactivity.

Reduction: Reduction reactions can modify the quinazoline ring, changing its electronic properties.

Substitution: Nucleophilic and electrophilic substitution reactions can occur on the pyrrolidine ring or the quinazoline core.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a metal catalyst (Pd/C).

Substitution: Halogenating agents or strong nucleophiles like alkoxides.

Major Products Formed:

Hydroxylated derivatives: From oxidation.

Amine derivatives: From reduction and substitution.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to tert-butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate exhibit significant anticancer properties. For instance, studies involving quinazoline derivatives have demonstrated their ability to inhibit tumor growth in various cancer cell lines. The structure of these compounds is crucial for their interaction with biological targets.

Case Study : A study synthesized several quinazoline analogues and tested their efficacy against the MDA-MB-231 breast cancer cell line using the MTT assay. The results indicated that specific substitutions on the quinazoline scaffold enhanced anticancer activity significantly .

| Compound Name | Structure | Activity |

|---|---|---|

| Quinazoline Derivative A | Structure | IC50 = 5 µM |

| Quinazoline Derivative B | Structure | IC50 = 10 µM |

Antimicrobial Properties

Compounds derived from tetrahydroquinazoline frameworks have also been evaluated for their antimicrobial activities. The presence of specific functional groups is essential for enhancing the antimicrobial efficacy against various pathogens.

Case Study : In a study focusing on quinazoline derivatives, several compounds were screened against Mycobacterium smegmatis and Pseudomonas aeruginosa. Some exhibited low minimum inhibitory concentrations (MIC), indicating their potential as future antimicrobial agents .

| Compound Name | Target Microorganism | MIC (µg/ml) |

|---|---|---|

| Compound A | Mycobacterium smegmatis | 6.25 |

| Compound B | Pseudomonas aeruginosa | 12.5 |

Mechanism of Action

Mechanism: The compound interacts with various molecular targets, often through binding to enzyme active sites or receptors, influencing biochemical pathways. Molecular Targets: Enzymes, receptors, and other protein targets. Pathways: Can modulate pathways involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)pyrrolidine-1-carboxylate

tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)pyrrolidine-1-carboxylate

Uniqueness: The positional differences in the quinazoline ring or pyrrolidine moiety can significantly alter the compound's reactivity and biological activity, making tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate unique in its specific interactions and applications.

Biological Activity

tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C14H18N2O3

- Molecular Weight : 258.31 g/mol

- CAS Number : Not explicitly listed in the sources but can be derived from its structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been suggested that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, potentially affecting cell growth and apoptosis.

- Receptor Binding : The compound may bind to various receptors in the body, influencing signaling pathways that regulate physiological responses.

Antimicrobial Activity

Research indicates that similar compounds in the class of tetrahydroquinazolines exhibit antimicrobial properties. For instance, studies have shown that derivatives of quinazoline and thiazolidine demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Compounds with similar structures have also been reported to possess anti-inflammatory properties. They may reduce the production of pro-inflammatory cytokines and modulate immune responses .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of related compounds, several tetrahydroquinazoline derivatives were evaluated against clinical isolates. The minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL, indicating moderate to good antibacterial activity .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of quinazoline derivatives. The study demonstrated that these compounds could significantly reduce inflammation markers in vitro, suggesting a potential therapeutic application in inflammatory diseases .

Data Table: Biological Activity Summary

Q & A

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be interpreted?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.